molecular formula C23H23N7O5 B161389 (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 135423-84-6

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B161389
CAS No.: 135423-84-6
M. Wt: 477.5 g/mol
InChI Key: IOYMKUPOYSMDNI-KRWDZBQOSA-N
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Description

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a synthetic compound that belongs to the class of antifolates. Antifolates are compounds that inhibit the function of folic acid, a vital nutrient required for DNA synthesis and cell division. This compound has shown significant potential in cancer treatment due to its ability to interfere with the growth and proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic structure of folic acidThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions are typically controlled to ensure the desired product formation and to minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs .

Scientific Research Applications

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the conversion of dihydrofolate to tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and growth. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is unique due to its structural modifications, which enhance its ability to inhibit DHFR and improve its cellular uptake and retention. These modifications result in greater antitumor efficacy compared to other antifolates .

Properties

CAS No.

135423-84-6

Molecular Formula

C23H23N7O5

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1

InChI Key

IOYMKUPOYSMDNI-KRWDZBQOSA-N

SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Synonyms

10-PDAPT
10-propargyl-5-deazaaminopterin analog of folic acid

Origin of Product

United States

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